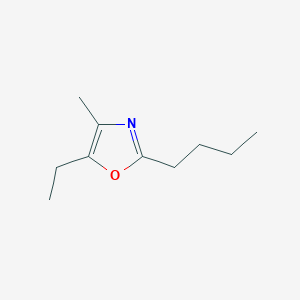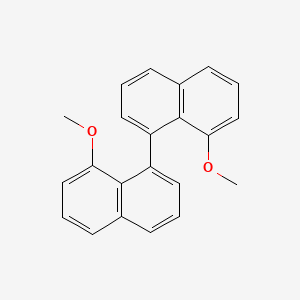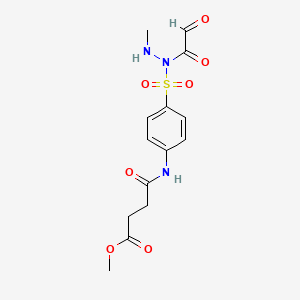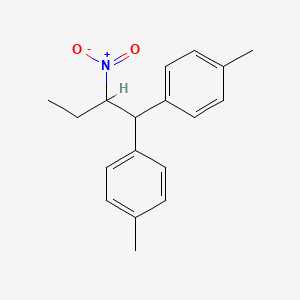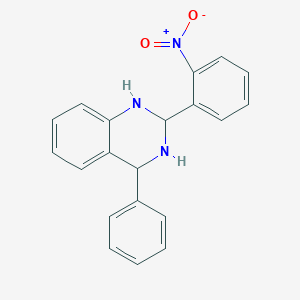
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure consists of a quinazoline core with a tetrahydro configuration, substituted with a 2-nitrophenyl and a 4-phenyl group. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-nitrobenzaldehyde with aniline derivatives can form the intermediate Schiff base, which upon cyclization yields the desired quinazoline compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学研究应用
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
Isoquinoline, 1,2,3,4-tetrahydro-: Similar in structure but lacks the nitro and phenyl substitutions.
Quinoline derivatives: Share the quinazoline core but differ in functional groups and biological activities.
Uniqueness
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- is unique due to its specific substitutions, which impart distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential bioactivity, making it a valuable compound for research and development.
属性
CAS 编号 |
84571-13-1 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H17N3O2/c24-23(25)18-13-7-5-11-16(18)20-21-17-12-6-4-10-15(17)19(22-20)14-8-2-1-3-9-14/h1-13,19-22H |
InChI 键 |
KDJFDBICJDMUBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
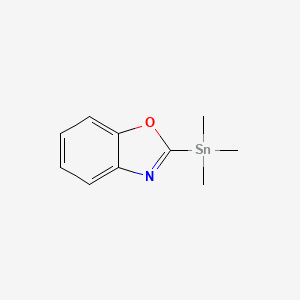
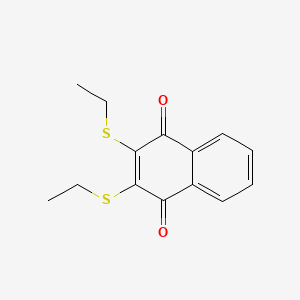
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
